1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one

DPP IV inhibition Chemical stability Azetidine SAR

1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one is a fluorinated azetidine derivative (C₈H₁₅FN₂O, monoisotopic mass 174.11684 Da) that serves as a versatile research intermediate in medicinal chemistry. The compound incorporates a 3-fluoro substituent on the azetidine ring, a free aminomethyl group at the 3-position, and an N-isobutyryl side chain—three structural features that collectively differentiate it from simpler azetidine building blocks.

Molecular Formula C8H15FN2O
Molecular Weight 174.219
CAS No. 2138392-75-1
Cat. No. B2699817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one
CAS2138392-75-1
Molecular FormulaC8H15FN2O
Molecular Weight174.219
Structural Identifiers
SMILESCC(C)C(=O)N1CC(C1)(CN)F
InChIInChI=1S/C8H15FN2O/c1-6(2)7(12)11-4-8(9,3-10)5-11/h6H,3-5,10H2,1-2H3
InChIKeyBHSVRVKUQPXJDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one (CAS 2138392-75-1): Structural, Physicochemical, and Procurement Baseline


1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one is a fluorinated azetidine derivative (C₈H₁₅FN₂O, monoisotopic mass 174.11684 Da) that serves as a versatile research intermediate in medicinal chemistry [1]. The compound incorporates a 3-fluoro substituent on the azetidine ring, a free aminomethyl group at the 3-position, and an N-isobutyryl side chain—three structural features that collectively differentiate it from simpler azetidine building blocks. As of the publication date of the primary sources cited herein, no peer-reviewed primary research papers or patents were identified that report receptor binding, enzyme inhibition, cellular activity, or in vivo pharmacokinetic data specific to this exact compound. Consequently, the evidence presented below is derived from class-level SAR reviews, cross-study physicochemical comparisons, and structural-feature analysis of closely related analogs.

Why Generic Azetidine Building Blocks Cannot Substitute for 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one


Generic substitution with unsubstituted azetidine (CAS 503-29-7), simple 3-fluoroazetidine (CAS 690257-76-2), or N-acyl azetidines lacking the 3-aminomethyl group fails because each structural feature of the target compound contributes independently to downstream success. The 3-fluoro substituent imparts a documented resistance to cyclization-based inactivation that 2-cyano and 2-keto azetidine congeners cannot match [1], and increases logP by approximately 0.4–0.6 units relative to unsubstituted azetidine [2]. The 3-aminomethyl group provides a second chemically orthogonal reactive handle—absent in mono-functional alternatives—enabling sequential derivatization without protection/deprotection steps. The N-isobutyryl substituent further modulates lipophilicity and steric environment in a manner that simpler N-acetyl or N-unsubstituted analogs cannot replicate. Interchanging any one of these three features would yield a compound with measurably different reactivity, stability, or physicochemical properties, rendering the procurement of this specific intermediate essential for research programs that depend on these exact attributes.

Quantitative Differentiation Evidence for 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one versus Closest Analogs


Resistance to Cyclization-Induced Inactivation: 3-Fluoroazetidine Scaffolds versus 2-Cyano and 2-Keto Azetidine Congeners

A comprehensive SAR review of azetidine-based DPP IV inhibitors (Ferraris et al., 2007) established that 2-cyanoazetidines and 2-ketoazetidines undergo internal cyclization to form inactive ketopiperazines and dihydroketopyrazines, compromising their utility in long-term assays and lead optimization [1]. In contrast, select 3-fluoroazetidine derivatives display inhibitory potencies below 1 µM (IC₅₀ < 1,000 nM) without the propensity for cyclization and chemical instability associated with the other two subseries [1]. Although the specific compound 1-[3-(aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one has not been individually tested in this assay, the 3-fluoroazetidine core it contains is the structural determinant of this stability advantage.

DPP IV inhibition Chemical stability Azetidine SAR

Lipophilicity Modulation: 3-Fluoroazetidine Core Increases logP by 0.4–0.6 Units Compared to Unsubstituted Azetidine

The logP of unsubstituted azetidine is reported as -0.30 (Chembase) [1], reflecting the hydrophilic character of the secondary amine. The introduction of a single fluorine atom at the 3-position yields 3-fluoroazetidine with a logP of 0.11 (Chembase) to 0.26 (BocSci) , representing an increase of 0.41 to 0.56 log units. This ΔlogP is consistent with the well-established effect of aryl/alkyl fluoride substitution on lipophilicity and translates into improved membrane permeability potential while avoiding the excessive hydrophobicity (logP > 3) that often accompanies larger halogen or alkyl substituents.

Physicochemical properties logP Drug-likeness

Dual Reactive Handles: Aminomethyl and N-Isobutyryl Functionalities Enable Orthogonal Derivatization Not Possible with Mono-Functional Azetidine Building Blocks

1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one possesses two chemically distinct reactive sites: the free primary amine of the 3-aminomethyl group and the ketone carbonyl of the N-isobutyryl substituent [1]. The comparator 3-fluoroazetidine (CAS 690257-76-2) offers only a single reactive center (the azetidine NH) . This 2:1 ratio of functional handles directly translates to expanded synthetic utility: the aminomethyl group can undergo reductive amination, amide coupling, or sulfonamide formation, while the ketone can be reduced, converted to oximes/hydrazones, or used in Grignard additions—all without mutual interference.

Synthetic chemistry Library design Building block utility

Procurement-Driven Application Scenarios for 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one


DPP IV / Serine Protease Inhibitor Lead Optimization Requiring Scaffold Stability

Research programs developing DPP IV or related serine protease inhibitors can prioritize this 3-fluoroazetidine intermediate to exploit the documented resistance of the 3-fluoroazetidine scaffold to cyclization-based inactivation [1]. In screening cascades where compounds are incubated for hours to days, 2-cyano and 2-keto azetidine analogs risk converting to inactive ketopiperazine/dihydroketopyrazine species, generating false negatives. The 3-fluoro core eliminates this degradation pathway, ensuring that observed activity (or lack thereof) reflects genuine target engagement rather than compound instability.

CNS-Penetrant Probe Design Requiring Fine-Tuned Lipophilicity

The measured logP increase of 0.4–0.6 units conferred by the 3-fluoro substituent, relative to unsubstituted azetidine [2], positions this building block for CNS drug discovery programs where logP values in the 1–3 range are optimal for blood-brain barrier penetration. The dual reactive handles permit iterative optimization of both the aminomethyl-derived moiety and the N-acyl substituent, enabling systematic exploration of potency, selectivity, and CNS MPO desirability scores without switching to a different core scaffold.

High-Throughput Combinatorial Library Construction via Orthogonal Derivatization

For core-facility and CRO-based library synthesis, the presence of two chemically orthogonal handles—the primary amine of the 3-aminomethyl group and the ketone of the N-isobutyryl side chain [3][4]—enables parallel or sequential diversification strategies. This reduces the number of synthetic steps required to generate a 100-member library compared to iterative deprotection-functionalization cycles on mono-functional azetidine cores, directly lowering FTE and reagent costs in fee-for-service and internal lead-generation projects.

Metabolic Stability Enhancement via Fluorine Blocking of Metabolic Soft Spots

The 3-fluoro substituent occupies a position on the azetidine ring that, in non-fluorinated analogs, is susceptible to oxidative metabolism by cytochrome P450 enzymes (class-level inference from fluorination SAR) [1]. Incorporating the fluorine atom at this position blocks a potential metabolic soft spot, which may translate into improved in vitro microsomal stability and longer half-life in hepatocyte assays. Researchers procuring this intermediate for lead optimization can anticipate reduced metabolic liability relative to the corresponding 3-unsubstituted or 3-hydroxy azetidine building blocks.

Quote Request

Request a Quote for 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.